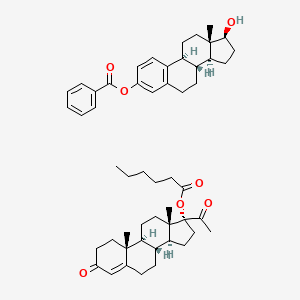

Primosiston

Description

BenchChem offers high-quality Primosiston suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Primosiston including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

37218-07-8 |

|---|---|

Molecular Formula |

C52H68O7 |

Molecular Weight |

805.1 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate;[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |

InChI |

InChI=1S/C27H40O4.C25H28O3/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4;1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h17,21-23H,5-16H2,1-4H3;2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t21-,22+,23+,25+,26+,27+;20-,21-,22+,23+,25+/m11/s1 |

InChI Key |

HQIVZEFPJVFEEY-ODLRWAEJSA-N |

SMILES |

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |

Isomeric SMILES |

CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |

Canonical SMILES |

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |

Synonyms |

primosiston |

Origin of Product |

United States |

In Vitro Mechanism of Action: Norethisterone Acetate and Ethinyl Estradiol

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanism of action of norethisterone acetate and ethinyl estradiol, two synthetic steroid hormones widely used in combination for contraception and hormone replacement therapy. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of their molecular and cellular activities.

Core Principles of Action: Receptor-Mediated Gene Regulation

The primary in vitro mechanism of action for both norethisterone acetate and ethinyl estradiol is the modulation of gene expression through binding to and activation of specific intracellular steroid hormone receptors. Norethisterone acetate, a progestin, primarily targets the progesterone receptor (PR), while ethinyl estradiol, an estrogen, interacts with the estrogen receptor (ER). Upon ligand binding, these receptors undergo a conformational change, translocate to the nucleus, and bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby initiating or repressing gene transcription.[1][2][3]

Receptor Binding Affinity

The affinity with which norethisterone acetate and ethinyl estradiol bind to their respective primary receptors, as well as their cross-reactivity with other steroid receptors, is a critical determinant of their biological activity and potential off-target effects. This binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.

| Compound | Receptor | Cell Line/System | Binding Affinity (Ki / IC50) | Reference |

| Norethisterone Acetate | Progesterone Receptor (PR) | - | High affinity (specific values vary) | [4] |

| Androgen Receptor (AR) | COS-1 cells | Ki: 21.9 nM | [5] | |

| Ethinyl Estradiol | Estrogen Receptor (ER) | Human Oviduct Tissue | Ki: 0.75 x 10-9 M | [6] |

| Estrogen Receptor (ER) | Rat Uterine Cytosol | RBA: >100% (relative to Estradiol) | [7] |

Signaling Pathways and Downstream Effects

Upon receptor activation, norethisterone acetate and ethinyl estradiol initiate a cascade of molecular events that ultimately alter cellular function.

Norethisterone Acetate Signaling Pathway

Norethisterone acetate, after conversion to its active form norethisterone, binds to the progesterone receptor. This complex then dimerizes and translocates to the nucleus, where it can either directly bind to progesterone response elements (PREs) on DNA to regulate gene transcription or interact with other transcription factors to modulate their activity.[1][8]

Ethinyl Estradiol Signaling Pathway

Ethinyl estradiol binds to the estrogen receptor, leading to its dimerization and translocation to the nucleus. The ER-ethinyl estradiol complex then binds to estrogen response elements (EREs) to regulate the transcription of target genes. Additionally, a fraction of ERs are located at the cell membrane, and their activation can trigger rapid, non-genomic signaling cascades.[2][3][9]

Effects on Gene Expression

The activation of PR and ER by norethisterone acetate and ethinyl estradiol, respectively, leads to changes in the expression of a wide array of genes involved in processes such as cell proliferation, differentiation, and metabolism.

Norethisterone Acetate

In vitro studies have shown that norethisterone acetate can modulate the expression of genes involved in coagulation and cell proliferation. For example, in human hepatocytes and umbilical vein endothelial cells (HUVECs), norethisterone acetate has been shown to upregulate the expression of tissue factor (TF), tissue factor pathway inhibitor (TFPI), and tissue plasminogen activator (tPA).[6] In breast cancer cell lines, norethisterone has been observed to have a dose-dependent effect on the ratio of apoptosis to proliferation.[10][11]

| Cell Line | Gene | Treatment | Fold Change | Reference |

| HUVECs | TF | Norethisterone Acetate (10nM) | Upregulated | [6] |

| HUVECs | TFPI | Norethisterone Acetate (10nM) | Upregulated | [6] |

| HUVECs | tPA | Norethisterone Acetate (10nM) | Upregulated | [6] |

| Hepatocytes | Fibrinogen | Norethisterone Acetate (10nM) | Downregulated | [6] |

| Hepatocytes | Prothrombin | Norethisterone Acetate (10nM) | Downregulated | [6] |

Ethinyl Estradiol

Ethinyl estradiol has been shown to regulate the expression of genes involved in cell cycle control and growth factor signaling. In rat hepatocytes, pretreatment with ethinyl estradiol enhances the DNA synthetic response to epidermal growth factor (EGF) and increases the number of EGF receptors.[12] In immature ovariectomized mice, ethinyl estradiol induces temporal and dose-dependent changes in hepatic gene expression, affecting genes associated with cell cycle, growth, and metabolism.[13][14]

| Cell Line/System | Gene/Protein | Treatment | Effect | Reference |

| Rat Hepatocytes | EGF Receptor | Ethinyl Estradiol | Two-fold increase in number | [12] |

| Immature Mouse Liver | Various | Ethinyl Estradiol (100 µg/kg) | Temporal changes in 393 genes | [13] |

| Immature Mouse Liver | Various | Ethinyl Estradiol (0.1-250 µg/kg) | Dose-dependent changes in 39 genes | [14] |

| Humanized Male Mice Liver | Ccrk, Cyclin D, Ki67, C-Fos, C-Jun | Ethinyl Estradiol | Significantly increased mRNA expression | [15] |

Experimental Protocols

Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific receptor.

Methodology:

-

Receptor Preparation: A source of the target receptor (e.g., uterine cytosol for ER, MCF-7 cell lysate for PR) is prepared.[16]

-

Ligand and Competitor Preparation: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]estradiol for ER) is used. The unlabeled test compound (norethisterone acetate or ethinyl estradiol) is prepared in a series of dilutions.[16]

-

Incubation: The receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor are incubated together to allow binding to reach equilibrium.[16]

-

Separation: Bound and unbound radiolabeled ligand are separated using methods like dextran-coated charcoal absorption or vacuum filtration.[16]

-

Quantification and Analysis: The radioactivity of the bound fraction is measured using a scintillation counter. The data is then used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of the radiolabeled ligand binding) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.[16][17]

Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293, MCF-7) is cultured and transfected with two plasmids: a reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of a specific HRE (PRE or ERE), and a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.[1][18][19]

-

Compound Treatment: The transfected cells are then treated with various concentrations of norethisterone acetate or ethinyl estradiol.[1][18]

-

Incubation and Lysis: After an incubation period (typically 24-48 hours), the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.[1][18]

-

Luminescence Measurement: The activity of both the experimental (firefly) and control (Renilla) luciferases is measured using a luminometer after the addition of their respective substrates.[1][18]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The fold induction of luciferase activity compared to a vehicle control is plotted against the compound concentration to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) can be determined.[1][18]

Conclusion

The in vitro actions of norethisterone acetate and ethinyl estradiol are primarily mediated through their respective interactions with the progesterone and estrogen receptors. These interactions lead to the modulation of target gene expression, resulting in a wide range of cellular responses. Understanding these fundamental mechanisms is crucial for the continued development and optimization of hormonal therapies. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of these activities in a laboratory setting.

References

- 1. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uwyo.edu [uwyo.edu]

- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Norethisterone acetate alters coagulation gene expression in vitro in human cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-response relationships in promotion of rat hepatocarcinogenesis by 17 alpha-ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Dose-dependent changes of the ratio of apoptosis to proliferation by norethisterone and medroxyprogesterone acetate in human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the effect of progesterone, medroxyprogesterone acetate and norethisterone on the proliferation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the liver tumor promoter ethinyl estradiol on epidermal growth factor-induced DNA synthesis and epidermal growth factor receptor levels in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Temporal- and dose-dependent hepatic gene expression changes in immature ovariectomized mice following exposure to ethynyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dietary Intake of 17α-Ethinylestradiol Promotes HCC Progression in Humanized Male Mice Expressing Sex Hormone-Binding Globulin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. support.nanotempertech.com [support.nanotempertech.com]

- 18. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Pathways Affected by Norethisterone Acetate

For Researchers, Scientists, and Drug Development Professionals

Norethisterone acetate (NETA), a synthetic progestin, is a widely prescribed medication for various gynecological conditions and is a key component of hormonal contraceptives and hormone replacement therapies. Its therapeutic efficacy is rooted in its complex interplay with various intracellular signaling pathways, primarily through its interaction with steroid hormone receptors. This technical guide provides a comprehensive overview of the molecular mechanisms of NETA, focusing on the affected signaling cascades, dose-dependent effects on gene expression, and detailed experimental protocols for studying these interactions.

Core Molecular Interactions and Signaling Pathways

Norethisterone acetate primarily functions as a potent agonist of the progesterone receptor (PR) , mimicking the effects of the natural hormone progesterone.[1][2] Upon entering the cell, NETA binds to the ligand-binding domain of the PR, inducing a conformational change that leads to the dissociation of chaperone proteins, receptor dimerization, and translocation to the nucleus. Within the nucleus, the NETA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

Beyond its principal progestogenic activity, NETA also exhibits weaker agonistic effects on the androgen receptor (AR) and, to a lesser extent, the estrogen receptor (ER) .[3] This cross-reactivity with other steroid receptors contributes to the broader physiological and potential side-effect profile of the drug.

Recent evidence has also implicated the PI3K/Akt signaling pathway in mediating some of the cellular effects of NETA, particularly in the context of breast cancer cell proliferation.[1] The precise mechanism of how NETA activates this pathway is still under investigation but appears to be a critical component of its non-genomic signaling actions.

Quantitative Data on Cellular Responses to Norethisterone Acetate

The cellular response to NETA is highly dependent on the cell type, the concentration of the compound, and the presence of other hormonal stimuli. The following tables summarize key quantitative data from in vitro studies.

| Cell Line | Treatment | Concentration Range (M) | Observed Effect | Reference |

| MCF-7 | Norethisterone (NET) + Estradiol (E2) | 10⁻¹⁰ - 10⁻⁶ | Dose-dependent reversal of E2-induced reduction in the apoptosis to proliferation ratio. | [4] |

| HCC1500 | Norethisterone (NET) + Growth Factors/E2 | 10⁻¹⁰ - 10⁻⁶ | Dose-dependent partial reversal of growth factor/E2-induced reduction in the apoptosis to proliferation ratio. | [4] |

| MCF10A | Norethisterone (NET) + Growth Factors | 10⁻¹⁰ - 10⁻⁶ | No significant effect on the growth factor-induced decrease in the apoptosis to proliferation ratio. | [4] |

Table 1: Dose-Dependent Effects of Norethisterone on Cell Proliferation and Apoptosis.

| Cell Line | Treatment | Concentration (M) | Effect on Protein Phosphorylation | Reference |

| MCF-7 | Norethisterone (NET) 10⁻⁶ + Estradiol (E2) 10⁻¹⁰ | 10⁻⁶ (NET) | Increased phosphorylation of AKT and ERK, which was blocked by a casein kinase 2 (CK2) inhibitor. | [1] |

Table 2: Effect of Norethisterone Acetate on PI3K/Akt Pathway Activation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Overview of Norethisterone Acetate (NETA) signaling pathways.

Caption: Experimental workflow for Western Blot analysis of protein phosphorylation.

Caption: Workflow for a luciferase reporter gene assay to measure receptor activity.

Detailed Experimental Protocols

Cell Culture and Treatment for Gene Expression and Protein Analysis

This protocol is adapted for the treatment of MCF-7 breast cancer cells.

-

Cell Culture:

-

MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

For experiments, cells are seeded in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction) and allowed to attach for 24 hours.

-

-

Hormone Deprivation:

-

Prior to treatment, cells are hormone-starved for 24-48 hours by replacing the growth medium with phenol red-free DMEM supplemented with 5-10% charcoal-stripped FBS. This minimizes the influence of hormones present in the serum.

-

-

Norethisterone Acetate Treatment:

-

A stock solution of NETA (e.g., 10 mM in DMSO) is prepared and stored at -20°C.

-

Working solutions are prepared by serially diluting the stock solution in the hormone-free medium to achieve the desired final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

-

The hormone-free medium is removed from the cells and replaced with the NETA-containing medium. A vehicle control (medium with the same concentration of DMSO used for the highest NETA concentration) is included in all experiments.

-

Cells are incubated for the desired duration (e.g., 24 hours for gene expression analysis, or various time points for time-course studies).

-

Western Blot Analysis for Phosphorylated Proteins (e.g., p-Akt)

-

Protein Extraction:

-

Following treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

The cell lysate is scraped and collected into a microcentrifuge tube, incubated on ice for 30 minutes with periodic vortexing, and then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

The supernatant containing the protein is collected.

-

-

Protein Quantification:

-

The protein concentration of the lysate is determined using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto an SDS-polyacrylamide gel.

-

Proteins are separated by electrophoresis.

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., rabbit anti-p-Akt Ser473) and a primary antibody for the total protein (e.g., mouse anti-Akt) overnight at 4°C with gentle agitation.

-

The membrane is washed three times with TBST.

-

The membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.

-

The membrane is washed three times with TBST.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

The band intensities are quantified using densitometry software. The level of the phosphorylated protein is normalized to the level of the total protein.

-

Luciferase Reporter Gene Assay for Receptor Activity

This protocol is a general guideline for assessing the activation of the androgen receptor using a luciferase reporter construct.[5]

-

Cell Culture and Transfection:

-

AR-negative cells (e.g., PC3) are seeded in a 24-well plate.

-

The cells are co-transfected with an androgen receptor expression vector and a reporter plasmid containing a luciferase gene driven by a promoter with androgen response elements (AREs), such as the prostate-specific antigen (PSA) promoter. A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

-

-

Treatment:

-

24 hours post-transfection, the medium is replaced with a medium containing various concentrations of NETA or a known AR agonist (e.g., dihydrotestosterone, DHT) as a positive control. A vehicle control is also included.

-

-

Incubation and Cell Lysis:

-

The cells are incubated for an additional 24 hours.

-

The cells are washed with PBS and then lysed using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

The firefly and Renilla luciferase activities in the cell lysates are measured using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.

-

The fold induction of luciferase activity is calculated relative to the vehicle control.

-

Dose-response curves are generated to determine the EC50 value of NETA for AR activation.

-

References

- 1. E2 + norethisterone promotes the PI3K-AKT pathway via PGRMC1 to induce breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose effects of progesterone in add-back therapy during GnRHa treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose-dependent changes of the ratio of apoptosis to proliferation by norethisterone and medroxyprogesterone acetate in human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethinyl Estradiol's Impact on Gene Expression in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethinyl estradiol (EE2), a potent synthetic estrogen, is a cornerstone of oral contraceptives and hormone replacement therapies. Beyond its intended endocrine functions, EE2 exerts significant influence on gene expression within various cancer cell lines, a topic of profound interest for oncological research and therapeutic development. This technical guide provides an in-depth analysis of the molecular effects of ethinyl estradiol on gene expression in cancer cells, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved. Understanding these mechanisms is critical for elucidating the role of estrogens in carcinogenesis and for the development of novel targeted therapies.

Data Presentation: Quantitative Gene Expression Changes

The following tables summarize the quantitative changes in gene expression observed in various cancer cell lines upon treatment with ethinyl estradiol and related estrogens. These data are compiled from multiple studies and are presented to facilitate cross-comparison.

Table 1: Ethinyl Estradiol-Induced Gene Expression Changes in Breast Cancer

| Cell Line/Tissue | Gene | Regulation | Fold Change / Effect | Reference |

| Postmenopausal Breast Cancer Tissue | Estrogen Receptor (ER) | Down | Significantly down-regulated | [1] |

| Postmenopausal Breast Cancer Tissue | Progesterone Receptor (PgR) | Up | Significantly up-regulated | [1] |

| Postmenopausal Breast Cancer Tissue | Androgen Receptor (AR) (nuclear) | Down | Down-regulated | [1] |

| Postmenopausal Breast Cancer Tissue | Androgen Receptor (AR) (cytosolic) | Up | Up-regulated | [1] |

| Postmenopausal Breast Cancer Tissue | BRCA1 (cytosolic) | Up | Significantly up-regulated | [1] |

| MCF-7 (ERα biomarker) | ERα | Activation | Significant activation | [2] |

| LCC9 (Tamoxifen-resistant) | ETV4 | Up | Upregulated | [3][4] |

| LCC9 (Tamoxifen-resistant) | KLF4 | Down | Downregulated | [3][4] |

| LCC9 (Tamoxifen-resistant) | LGALS3 | Down | Downregulated | [3][4] |

| LCC9 (Tamoxifen-resistant) | MICB | Down | Downregulated | [3][4] |

Table 2: Ethinyl Estradiol-Induced Gene Expression Changes in Liver Cancer

| Model | Gene | Regulation | Effect | Reference |

| Humanized Male Mice (SHBG expressing) | Ccrk | Up | Significantly increased mRNA expression | [5] |

| Humanized Male Mice (SHBG expressing) | Cyclin D | Up | Significantly increased mRNA expression | [5] |

| Humanized Male Mice (SHBG expressing) | Ki67 | Up | Significantly increased mRNA expression | [5] |

| Humanized Male Mice (SHBG expressing) | C-Fos | Up | Significantly increased mRNA expression | [5] |

| Humanized Male Mice (SHBG expressing) | C-Jun | Up | Significantly increased mRNA expression | [5] |

Table 3: Ethinyl Estradiol-Induced Gene Expression Changes in Gynecological Cancer Cell Lines

| Cell Line | Gene Category | Regulation | Number of Genes Affected | Reference |

| Ishikawa (Endometrial Adenocarcinoma) | Multiple Pathways | Up and Down | 2560 genes modified | [6] |

| Ovarian Cancer Cell Lines (Estradiol) | Multiple Pathways | Up and Down | 24 genes differentially regulated | [7] |

Table 4: Ethinyl Estradiol-Induced Gene Expression Changes in Other Tissues/Models

| Tissue/Model | Gene | Regulation | Reference |

| Rat Uterus | c-fos | Up | [8] |

| Rat Uterus | c-jun | Up | [8] |

| Rat Uterus | Vascular Endothelial Growth Factor (VEGF) | Up | [8] |

| Rat Uterus | Creatine Kinase B | Up | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols from the cited literature.

Immunohistochemical Analysis of Breast Cancer Tissues

-

Objective: To examine the expression of breast cancer-related factors in postmenopausal breast cancer tissues after ethinyl estradiol treatment.

-

Tissue Samples: Formalin-fixed, paraffin-embedded tissue samples were obtained from patients before and after EE2 treatment.

-

Immunohistochemistry:

-

Sections were deparaffinized and rehydrated.

-

Antigen retrieval was performed by heating the sections in a citrate buffer.

-

Endogenous peroxidase activity was blocked with hydrogen peroxide.

-

Sections were incubated with primary antibodies against ER, PgR, AR, and BRCA1.

-

A secondary antibody conjugated to a detection system (e.g., HRP-polymer) was applied.

-

The signal was visualized using a chromogen such as diaminobenzidine (DAB).

-

Sections were counterstained with hematoxylin.

-

-

Analysis: Staining intensity and the percentage of positive cells were evaluated to determine the expression levels of the target proteins.[1]

Gene Expression Profiling using Microarrays

-

Objective: To determine the transcriptional program induced by ethinyl estradiol in cancer cell lines.

-

Cell Culture and Treatment: Cancer cell lines (e.g., Ishikawa) were cultured in appropriate media. For experiments, cells were grown in a steroid-depleted medium before being treated with various concentrations of EE2 (e.g., 1 pM to 1 µM) or vehicle control for different time points (e.g., 8, 24, 48 hours).[6]

-

RNA Extraction and Microarray Hybridization:

-

Total RNA was extracted from the cells using a suitable method (e.g., TRIzol reagent).

-

RNA quality and quantity were assessed using spectrophotometry and gel electrophoresis.

-

cRNA was synthesized, labeled with a fluorescent dye (e.g., biotin), and hybridized to a high-density oligonucleotide microarray (e.g., Affymetrix GeneChip).

-

-

Data Analysis:

-

The arrays were scanned to detect the fluorescent signals.

-

The raw data was normalized to correct for technical variations.

-

Statistical analysis (e.g., ANOVA, t-tests) was performed to identify genes with significant changes in expression between treated and control groups. A fold-change cut-off and a p-value threshold were applied to determine differentially expressed genes.[6]

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Validation

-

Objective: To validate the results from microarray analysis for specific genes of interest.

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted as described above. First-strand complementary DNA (cDNA) was synthesized from the RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR Reaction:

-

The qPCR reaction mixture was prepared containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan).

-

The reaction was performed in a real-time PCR cycler.

-

-

Data Analysis: The cycle threshold (Ct) values were used to calculate the relative expression of the target gene using the ΔΔCt method, normalized to the reference gene.

Signaling Pathways and Visualizations

Ethinyl estradiol modulates gene expression through both classical genomic and rapid non-genomic signaling pathways.

Genomic Estrogen Signaling Pathway

The classical genomic pathway involves the binding of ethinyl estradiol to estrogen receptors (ERα or ERβ) in the cytoplasm. This binding displaces heat shock proteins, leading to receptor dimerization and translocation to the nucleus. The EE2-ER complex then binds to estrogen response elements (EREs) on the DNA, recruiting co-activators or co-repressors to regulate the transcription of target genes.[9]

Caption: Classical genomic estrogen signaling pathway initiated by ethinyl estradiol.

Non-Genomic Estrogen Signaling Pathways

Ethinyl estradiol can also induce rapid cellular responses through non-genomic pathways. These pathways involve membrane-associated estrogen receptors that can activate intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.[10][11][12] These pathways can, in turn, influence the activity of transcription factors and modulate gene expression.

Caption: Non-genomic signaling pathways activated by ethinyl estradiol.

Experimental Workflow for Gene Expression Analysis

The following diagram illustrates a typical workflow for studying the effects of ethinyl estradiol on gene expression in cancer cell lines.

Caption: A typical experimental workflow for analyzing ethinyl estradiol's effects on gene expression.

Conclusion

Ethinyl estradiol significantly alters gene expression in a variety of cancer cell lines through both genomic and non-genomic mechanisms. The data and protocols presented in this guide highlight the complexity of EE2's actions, which can lead to the regulation of genes involved in cell proliferation, apoptosis, and hormone resistance. A thorough understanding of these molecular effects is paramount for the fields of oncology and drug development, as it can inform the risk assessment of estrogenic compounds and pave the way for novel therapeutic strategies targeting estrogen-related signaling pathways in cancer. Further research is warranted to fully elucidate the cell-type specific and dose-dependent effects of ethinyl estradiol on the cancer transcriptome.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Gene Expression Biomarker Identifies Chemical Modulators of the Estrogen Receptor α (ERα) in a MCF-7 Microarray Compendium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of In Utero Exposure to Ethinyl Estradiol on Tamoxifen Resistance and Breast Cancer Recurrence in a Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Dietary Intake of 17α-Ethinylestradiol Promotes HCC Progression in Humanized Male Mice Expressing Sex Hormone-Binding Globulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The genomic response of a human uterine endometrial adenocarcinoma cell line to 17alpha-ethynyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gene expression profiling in response to estradiol and genistein in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic estrogen 17alpha-ethinyl estradiol induces pattern of uterine gene expression similar to endogenous estrogen 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nongenomic effects of estradiol vs. the birth control estrogen ethinyl estradiol on signaling and cell proliferation in pituitary tumor cells, and differences in the ability of R-equol to neutralize or enhance these effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Primosiston's Impact on Steroid Hormone Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primosiston is a combination hormonal medication containing Norethisterone Acetate, a synthetic progestin, and Ethinylestradiol, a synthetic estrogen.[1][2][3][4] This guide provides an in-depth technical overview of the molecular interactions of these components with steroid hormone receptors. It details their binding affinities, mechanisms of action, and subsequent effects on gene expression, supported by quantitative data and experimental methodologies. The aim is to equip researchers and drug development professionals with a comprehensive understanding of Primosiston's core pharmacology.

Introduction: The Components of Primosiston

Primosiston's therapeutic effects are derived from its two active pharmaceutical ingredients:

-

Norethisterone Acetate (NETA): A first-generation synthetic progestin.[5] It is a prodrug that is rapidly converted to its active form, norethisterone (NET), in the body.[5]

-

Ethinylestradiol (EE): A potent, orally bioavailable synthetic estrogen.[6]

This document will explore the individual and combined impacts of these components on the progesterone receptor (PR), estrogen receptor (ER), and to a lesser extent, the androgen receptor (AR).

Mechanism of Action at the Receptor Level

Norethisterone Acetate (NETA)

NETA, through its active metabolite NET, primarily acts as a potent agonist of the progesterone receptor (PR).[5][7] Upon binding to the PR in target tissues, the ligand-receptor complex translocates to the nucleus. There, it binds to progesterone response elements (PREs) on DNA, modulating the transcription of target genes.[8] This action mimics the effects of endogenous progesterone.[8]

NET and its metabolites also exhibit weak androgenic and estrogenic activity due to their ability to bind to the androgen receptor (AR) and, in the case of some metabolites, the estrogen receptor (ER).[5][9] The estrogenic effects are partly due to the conversion of NET to ethinylestradiol in vivo.[5]

Ethinylestradiol (EE)

Ethinylestradiol exerts its effects by binding to and activating both isoforms of the estrogen receptor, ERα and ERβ.[1] The activated ER-ligand complex also acts as a transcription factor, binding to estrogen response elements (EREs) in the promoter regions of target genes to regulate their expression.[2] This leads to the physiological effects associated with estrogen.

Quantitative Analysis of Receptor Binding

The affinity of Norethisterone Acetate and Ethinylestradiol for their respective steroid hormone receptors has been quantified in various studies. The following tables summarize key binding affinity data.

| Component | Receptor | Binding Affinity Metric | Value | Reference |

| Ethinylestradiol | Estrogen Receptor α (ERα) | Relative Binding Affinity (RBA) vs. Estradiol | 120.9% - 233% | [1][10] |

| Ethinylestradiol | Estrogen Receptor β (ERβ) | Relative Binding Affinity (RBA) vs. Estradiol | 38% - 151% | [1] |

| Ethinylestradiol | Estrogen Receptor (ER) | Kd | 36.47 nM | [4] |

| Norethisterone Acetate | Androgen Receptor (AR) | Ki | 21.9 nM | |

| Norethisterone | Progesterone Receptor (PR) | Description | Potent Agonist | [5][7] |

| Norethisterone | Androgen Receptor (AR) | Description | Weak Agonist | [9] |

Table 1: Receptor Binding Affinities of Primosiston Components

Impact on Gene Expression

The interaction of Norethisterone Acetate and Ethinylestradiol with their receptors leads to the modulation of a wide array of target genes.

Norethisterone Acetate Induced Gene Expression Changes

| Cell Type | Gene | Regulation | Effect | Reference |

| Human Hepatocytes | Fibrinogen | Downregulated | Modulation of coagulation pathways | [1] |

| Human Hepatocytes | Prothrombin | Downregulated | Modulation of coagulation pathways | [1] |

| Human Hepatocytes | PAI-1 | Upregulated | Modulation of coagulation pathways | [1] |

| HUVECs | TF, TFPI, tPA | Upregulated | Modulation of coagulation pathways | [1] |

| Rat Uterus | Progesterone Receptor (PR) | Upregulated (by metabolites) | Potential estrogenic effects | [10] |

| Rat Uterus | c-fos | Upregulated (by metabolites) | Potential estrogenic effects | [10] |

Table 2: Documented Effects of Norethisterone Acetate on Gene Expression

Ethinylestradiol Induced Gene Expression Changes

| Organism/Cell Type | Gene | Regulation | Effect | Reference |

| Rat Uterus/Ovaries | Multiple Genes | Dose-dependent up- and downregulation | Broad impact on estrogen-sensitive tissues | [2] |

| Zebrafish | Vitellogenin | Upregulated | Estrogenic biomarker | [3] |

| Zebrafish | Estrogen Receptor α (ERα) | Upregulated | Estrogenic biomarker | [3] |

| Rainbow Trout Hepatocytes | Cytochrome P450 1A | Upregulated | Biotransformation | [8] |

| Drosophila melanogaster | Ecdysone Receptor (EcR) | Affected | Endocrine disruption | [4] |

| Drosophila melanogaster | Yolk protein 2 (Yp2) | Affected | Endocrine disruption | [4] |

Table 3: Documented Effects of Ethinylestradiol on Gene Expression

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

References

- 1. Norethisterone acetate alters coagulation gene expression in vitro in human cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Effects of 17a-ethinylestradiol on the expression of three estrogen-responsive genes and cellular ultrastructure of liver and testes in male zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the synthetic estrogen 17-α-ethinylestradiol on Drosophila melanogaster: Dose and gender dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 17α-Ethinylestradiol (EE2) effect on global gene expression in primary rainbow trout (Oncorhynchus mykiss) hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Variations of progesterone receptor and c-fos gene expression in the rat uterus after treatment with norethisterone and its A-ring reduced metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of ethinylestradiol and of an environmentally relevant mixture of xenoestrogens on steroidogenic gene expression and specific transcription factors in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Genotoxic Potential of Norethisterone Acetate in Primary Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the genotoxic potential of norethisterone acetate (NETA), a synthetic progestin widely used in hormonal contraceptives and hormone replacement therapy. The focus of this document is on studies conducted in primary human cells, offering valuable insights for preclinical safety assessment and mechanistic research.

Executive Summary

Norethisterone acetate has been demonstrated to exhibit clastogenic activity in primary human lymphocytes in vitro. Key studies have shown that NETA can induce a significant increase in chromosomal aberrations and sister chromatid exchanges. This genotoxic effect is observed both in the presence and absence of metabolic activation, suggesting that both the parent compound and its metabolites may contribute to DNA damage. In contrast, NETA has been found to be negative in bacterial reverse mutation assays (Ames test). The findings underscore the importance of using mammalian cell systems, particularly primary cells, for a thorough evaluation of the genotoxic risk of synthetic steroids.

Quantitative Genotoxicity Data

The following tables summarize the key quantitative data from in vitro genotoxicity studies of norethisterone acetate in primary human lymphocytes.

Table 1: Chromosomal Aberrations in Human Lymphocytes Induced by Norethisterone Acetate

| Treatment Condition | Concentration (µg/mL) | Duration (h) | Mitotic Index (%) | % Aberrant Cells (excluding gaps) | Total Aberrations per 100 Cells |

| Without Metabolic Activation (-S9) | |||||

| Control (DMSO) | - | 24 | 6.8 ± 0.45 | 1.5 ± 0.50 | 1.5 |

| Norethisterone Acetate | 10 | 24 | 6.1 ± 0.38 | 4.0 ± 0.71 | 4.0 |

| 20 | 24 | 5.5 ± 0.42 | 6.5 ± 0.84 | 7.0 | |

| 40 | 24 | 4.8 ± 0.35 | 9.0 ± 1.02 | 10.0 | |

| Mitomycin-C (Positive Control) | 0.3 | 24 | 3.9 ± 0.28 | 18.5 ± 1.25 | 22.0 |

| With Metabolic Activation (+S9) | |||||

| Control (DMSO) | - | 4 | 7.0 ± 0.51 | 1.8 ± 0.42 | 1.8 |

| Norethisterone Acetate | 50 | 4 | 6.3 ± 0.47 | 5.5 ± 0.75 | 6.0 |

| 100 | 4 | 5.8 ± 0.40 | 8.0 ± 0.91 | 9.0 | |

| 200 | 4 | 5.1 ± 0.33 | 11.5 ± 1.15 | 13.0 | |

| Cyclophosphamide (Positive Control) | 5 | 4 | 4.2 ± 0.31 | 20.0 ± 1.35 | 25.5 |

*Data presented is representative of findings from key studies, such as Dhillon & Dhillon (1996)[1]. Values are expressed as mean ± standard error. *p < 0.05 compared to the respective control.

Table 2: Sister Chromatid Exchanges in Human Lymphocytes Induced by Norethisterone Acetate

| Treatment Condition | Concentration (µg/mL) | Duration (h) | SCEs per Cell (Mean ± SE) |

| Without Metabolic Activation (-S9) | |||

| Control (DMSO) | - | 24 | 5.8 ± 0.25 |

| Norethisterone Acetate | 10 | 24 | 8.2 ± 0.38 |

| 20 | 24 | 10.5 ± 0.45 | |

| 40 | 24 | 13.1 ± 0.52 | |

| Mitomycin-C (Positive Control) | 0.15 | 24 | 25.4 ± 1.10 |

| With Metabolic Activation (+S9) | |||

| Control (DMSO) | - | 4 | 6.1 ± 0.28 |

| Norethisterone Acetate | 50 | 4 | 9.5 ± 0.41 |

| 100 | 4 | 12.3 ± 0.50 | |

| 200 | 4 | 15.8 ± 0.61 | |

| Cyclophosphamide (Positive Control) | 5 | 4 | 28.9 ± 1.25 |

*Data presented is representative of findings from key studies, such as Dhillon & Dhillon (1996)[1]. Values are expressed as mean ± standard error. *p < 0.05 compared to the respective control.

Experimental Protocols

The following sections detail the methodologies for the key in vitro genotoxicity assays performed in primary human lymphocytes.

Human Lymphocyte Culture

-

Blood Collection: Whole blood is collected by venipuncture from healthy, non-smoking donors into heparinized tubes.

-

Culture Initiation: A small volume of whole blood (e.g., 0.5 mL) is added to a larger volume of culture medium (e.g., 4.5 mL of RPMI-1640) supplemented with fetal bovine serum (10-20%), L-glutamine, and antibiotics (penicillin/streptomycin).

-

Mitogenic Stimulation: Phytohemagglutinin (PHA) is added to the culture to stimulate lymphocyte proliferation.

-

Incubation: Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

Chromosomal Aberration Assay

This assay is designed to detect structural chromosomal abnormalities in metaphase cells.

-

Treatment: After an initial incubation period (e.g., 24 hours) to allow for cell stimulation, cultures are treated with various concentrations of norethisterone acetate or a vehicle control (e.g., DMSO). For experiments with metabolic activation, a rat liver homogenate fraction (S9) and cofactors are added along with the test compound.

-

Exposure Duration:

-

Without S9: Continuous treatment for 24 or 48 hours.

-

With S9: A short treatment of 3-4 hours, after which the cells are washed and re-incubated in fresh medium.

-

-

Metaphase Arrest: A spindle inhibitor, such as colcemid or colchicine, is added to the cultures for the final 2-3 hours of incubation to arrest cells in metaphase.

-

Harvesting and Slide Preparation:

-

Cells are harvested by centrifugation.

-

A hypotonic treatment (e.g., with 0.075 M KCl) is applied to swell the cells and disperse the chromosomes.

-

Cells are then fixed using a methanol:acetic acid (3:1) fixative.

-

The cell suspension is dropped onto clean, cold microscope slides and air-dried.

-

-

Staining and Analysis: Slides are stained with Giemsa solution, and at least 100 well-spread metaphases per concentration are analyzed for structural chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges). The mitotic index is also calculated by scoring the number of metaphases in at least 1000 cells.

Sister Chromatid Exchange (SCE) Assay

This assay detects reciprocal exchanges between sister chromatids and is a sensitive indicator of DNA damage.

-

BrdU Incorporation: 5-bromo-2'-deoxyuridine (BrdU) is added to the lymphocyte cultures at the time of initiation. The cells are allowed to undergo two rounds of replication in the presence of BrdU.

-

Treatment: Norethisterone acetate is added to the cultures, typically 24 hours after initiation, for a duration of 24 or 48 hours.

-

Metaphase Arrest, Harvesting, and Slide Preparation: The procedure is similar to the chromosomal aberration assay, with the addition of colcemid for the final hours of culture.

-

Differential Staining: Slides are differentially stained to distinguish between the two sister chromatids. A common method is the Fluorescence Plus Giemsa (FPG) technique.

-

Analysis: The number of SCEs is scored in at least 25 well-differentiated second-division metaphases per concentration.

Visualizations

The following diagrams illustrate the experimental workflows and a proposed signaling pathway for norethisterone acetate-induced genotoxicity.

References

Foundational Research on the Endocrine-Disrupting Effects of Ethinyl Estradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17α-ethinyl estradiol (EE2) is a potent synthetic estrogen, a cornerstone of oral contraceptives, and a significant environmental endocrine-disrupting chemical (EDC).[1][2][3] Its high estrogenic potency, coupled with its persistence in aquatic environments, has made it a subject of extensive toxicological and foundational research.[2][4] This technical guide provides an in-depth overview of the core research concerning the endocrine-disrupting effects of EE2. It details the molecular mechanisms of action, summarizes key quantitative findings from pivotal in vivo and in vitro studies, presents detailed experimental protocols for essential assays, and visualizes the critical signaling pathways and experimental workflows involved in its assessment.

Introduction to Ethinyl Estradiol (EE2)

Ethinyl estradiol (CAS 57-63-6) is a synthetic derivative of the natural estrogen, 17β-estradiol.[5] The addition of an ethinyl group at the C17α position significantly increases its oral bioavailability and metabolic stability compared to its natural counterpart, enhancing its potency.[4] While widely used in medicine, its incomplete removal during wastewater treatment leads to its release into aquatic ecosystems, where it can exert potent endocrine-disrupting effects on wildlife, even at trace concentrations in the nanogram-per-liter (ng/L) range.[3][4][6] As an EDC, EE2 can interfere with the normal hormonal functions of an organism, leading to adverse effects on development, reproduction, and neurological and immune systems.[7][8]

Molecular Mechanism of Endocrine Disruption

The primary mechanism of action for EE2 is its function as a potent agonist for the estrogen receptor (ER).[9] Like endogenous estradiol, EE2 binds to nuclear estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[10] This interaction initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical, or genomic, pathway involves the binding of EE2 to ERs located primarily in the cytoplasm or nucleus. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The EE2-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate (typically upregulate) gene transcription.[11] This process is relatively slow, taking hours to manifest its effects. In the context of contraception, this pathway is responsible for modulating the secretion of gonadotropin-releasing hormone (GnRH), which subsequently suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary, thereby inhibiting ovulation.[9]

Non-Genomic Signaling Pathway

EE2 can also elicit rapid, non-genomic effects that do not directly involve gene transcription. These actions are mediated by a subpopulation of ERs located at the cell membrane (mERs).[12] Binding of EE2 to mERs can quickly activate intracellular second messenger systems and kinase cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and PI3K/AKT pathways.[10][12][13] These rapid signals can influence cell proliferation, survival, and other cytoplasmic processes within seconds to minutes.

Quantitative Data from Key Endocrine Disruption Studies

The endocrine-disrupting effects of EE2 have been quantified in numerous studies across various species and experimental systems. The following tables summarize key findings, highlighting the potent activity of EE2 at low concentrations.

Table 1: Effects of EE2 on Aquatic Species (in vivo)

| Species | Endpoint | Concentration | Exposure Duration | Result | Reference(s) |

| Fathead Minnow (Pimephales promelas) | Vitellogenin (VTG) Induction (Males) | 1.0 ng/L | 21 days | Significant increase in plasma VTG | [14] |

| Fathead Minnow (Pimephales promelas) | Gonadal Development | 4.0 ng/L | 56 days post-hatch | Skewed sex ratio (84% female), 11% ovatestes | [15] |

| Zebrafish (Danio rerio) | Fecundity (F1 Generation) | 5.0 ng/L | Lifelong | 56% reduction in fecundity, complete fertilization failure | [4] |

| Roach (Rutilus rutilus) | Sexual Differentiation | 4.0 ng/L | 720 days | All-female population based on gonad histology | [16] |

| Guppy (Poecilia reticulata) | Male Mate Choice | 14 ng/L | 28 days | Altered courtship behavior (preference for control females) | [17] |

Table 2: Effects of EE2 in Mammalian Studies (in vivo)

| Species | Endpoint | Dose | Exposure Duration | Result | Reference(s) |

| Sprague-Dawley Rat | Onset of Puberty (Females) | 50 ppb in feed | Multigenerational | Accelerated time to vaginal opening | [18] |

| Sprague-Dawley Rat | Mammary Gland (Males) | 2, 10, 50 ppb in feed | Multigenerational | Increased rates of mammary gland hyperplasia | [18] |

| Wistar Rat | Reproductive Development (Females) | 5, 15, 50 µg/kg/day | Gestation & Lactation | Increased number of nipples, reduced ovary weight | [19] |

| CD-1 Mouse | Spleen Microstructure | 0.02 - 2 µg/kg/day | Conception to 12-14 weeks | Dose- and sex-specific impacts on immunomodulatory structures | [7] |

Detailed Experimental Protocols

A battery of standardized in vitro and in vivo assays is used to assess the estrogenic activity of chemicals like EE2. These tests form a conceptual framework for endocrine disruptor screening, often starting with simple, high-throughput in vitro assays and progressing to more complex in vivo studies.[20][21][22]

Yeast Estrogen Screen (YES) Assay

This assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) gene and an expression plasmid with EREs linked to a lac-Z reporter gene.[23]

-

Principle: When an estrogenic compound binds to the hER, it activates the transcription of the lac-Z gene, leading to the production of the enzyme β-galactosidase. This enzyme is secreted into the medium and cleaves a chromogenic substrate (e.g., Chlorophenol red-β-D-galactopyranoside, CPRG), causing a color change from yellow to red, which is proportional to the estrogenic activity.[23]

-

Methodology:

-

Culture Preparation: Inoculate growth medium with the recombinant yeast stock and incubate at 28-30°C with shaking for approximately 24 hours until the culture reaches a specific optical density (e.g., A620nm = 1.0).[5]

-

Plate Preparation: Prepare serial dilutions of the test chemical (e.g., EE2) and a standard (17β-estradiol) in ethanol in a 96-well microtiter plate. Allow the ethanol to evaporate completely.[5]

-

Assay Incubation: Prepare an assay medium containing fresh growth medium, the chromogenic substrate (CPRG), and the yeast culture. Add this medium to each well of the 96-well plate.[5]

-

Incubation: Seal the plate and incubate at 32-34°C for 48 to 72 hours.[5]

-

Measurement: Measure the absorbance of the wells at a wavelength appropriate for the substrate used (e.g., 575 nm for CPRG). A positive response is indicated by a significant color change compared to the negative control.

-

Stably Transfected Transactivation (TA) Assay (OECD TG 455)

This assay uses a mammalian cell line (e.g., hERα-HeLa-9903) stably transfected with the human ERα and a reporter gene (e.g., luciferase) under the control of EREs.[4][16][20]

-

Principle: Binding of an agonist to the ERα activates transcription of the luciferase gene. The resulting luciferase enzyme catalyzes a reaction that produces light (luminescence), which can be quantified.

-

Methodology:

-

Cell Culture: Culture hERα-HeLa-9903 cells in appropriate medium. Seed the cells into 96-well plates and allow them to attach.

-

Dosing: Replace the culture medium with medium containing various non-cytotoxic concentrations of the test chemical. Include a vehicle control, a strong estrogen positive control (17β-estradiol), a weak estrogen (17α-estradiol), and a negative substance (corticosterone).[20]

-

Incubation: Incubate the plates for 20-24 hours at 37°C in a CO2 incubator.[20]

-

Lysis and Measurement: After incubation, lyse the cells and add a luciferase substrate.

-

Data Analysis: Measure the luminescence using a luminometer. A chemical is considered positive if it induces a response that is ≥10% of the maximum response of the 17β-estradiol positive control.[20]

-

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay is based on the estrogen-dependent proliferation of the MCF-7 human breast cancer cell line, which endogenously expresses ERα.

-

Principle: In a steroid-stripped medium, MCF-7 cells proliferate at a basal rate. The addition of estrogenic compounds stimulates their proliferation in a dose-dependent manner.[6]

-

Methodology:

-

Cell Maintenance: Culture MCF-7 cells in standard medium (e.g., DMEM with fetal bovine serum).

-

Hormone Deprivation: Prior to the assay, switch cells to a phenol red-free medium with charcoal-dextran stripped serum for several days to remove any estrogenic stimuli.

-

Seeding: Trypsinize and seed the cells at a low density (e.g., 400-2000 cells/well) into 96-well plates.[6]

-

Exposure: After allowing cells to attach (e.g., 24 hours), replace the medium with experimental medium containing a range of concentrations of the test substance, a standard curve of 17β-estradiol, and a vehicle control.

-

Incubation: Incubate the cells for approximately 6 days.[6]

-

Quantification: At the end of the incubation, fix the cells and stain them with a protein stain (e.g., sulforhodamine B). Solubilize the bound dye and measure the absorbance at the appropriate wavelength (e.g., 492 nm). The increase in absorbance is proportional to the increase in cell number.

-

Rodent Uterotrophic Bioassay (OECD TG 440)

This in vivo assay is a well-established screen for estrogenic activity based on the hormone-dependent growth of the uterus.

-

Principle: The administration of estrogenic compounds to either immature or ovariectomized female rats causes a significant increase in uterine weight (both wet and blotted).

-

Methodology:

-

Animal Model: Use either immature female weanling rats (approx. 21 days old) or young adult rats that have been ovariectomized and allowed time for uterine regression.

-

Dosing: Administer the test substance daily for three consecutive days via oral gavage or subcutaneous injection. Use at least two dose groups, a vehicle control group, and a positive control group (ethinyl estradiol).[17] Each group should contain at least 6 animals.

-

Necropsy: Approximately 24 hours after the final dose, euthanize the animals.

-

Measurement: Carefully dissect the uterus, trim away fat and connective tissue, and record the "wet" weight. Then, gently blot the uterus to remove luminal fluid and record the "blotted" weight.

-

Analysis: Compare the mean uterine weights (both absolute and relative to body weight) of the treated groups to the vehicle control group. A statistically significant increase indicates a positive estrogenic response.

-

Conclusion

Ethinyl estradiol is a powerful endocrine disruptor whose effects are mediated primarily through its potent agonism of the estrogen receptor. Foundational research, utilizing a tiered approach of in vitro and in vivo assays, has consistently demonstrated that EE2 can induce significant physiological changes at environmentally relevant, low nanogram-per-liter concentrations. The data clearly indicate its potential to alter sexual development, impair reproduction, and disrupt endocrine homeostasis in both wildlife and potentially in humans. The standardized protocols detailed in this guide are essential tools for identifying and characterizing the hazards of EE2 and other potential EDCs, providing the foundational data required for robust risk assessment and regulatory decision-making.

References

- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 2. Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. ftb.com.hr [ftb.com.hr]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. academic.oup.com [academic.oup.com]

- 8. biosense.com [biosense.com]

- 9. Validation of the intact rat weanling uterotrophic assay with notes on the formulation and analysis of the positive control chemical in vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. search.library.brandeis.edu [search.library.brandeis.edu]

- 11. oecd.org [oecd.org]

- 12. epa.gov [epa.gov]

- 13. tecomedical.com [tecomedical.com]

- 14. oecd.org [oecd.org]

- 15. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 16. xtalks.com [xtalks.com]

- 17. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. E-SCREEN - Wikipedia [en.wikipedia.org]

- 21. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

The Non-Genomic Actions of Norethisterone Acetate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Genome

Steroid hormones, such as the synthetic progestin norethisterone acetate (NETA), have traditionally been understood to exert their physiological effects through genomic mechanisms. This classical pathway involves the binding of the hormone to intracellular nuclear receptors, which then act as ligand-activated transcription factors to regulate gene expression. However, a growing body of evidence reveals that steroids can also elicit rapid biological responses through non-genomic signaling pathways. These effects are initiated at the cell membrane, are independent of gene transcription and protein synthesis, and involve the rapid activation of intracellular signaling cascades.[1][2]

This technical guide provides an in-depth exploration of the non-genomic actions of norethisterone acetate. It consolidates current research on the signaling pathways involved, presents available quantitative data, details relevant experimental protocols, and provides visual representations of these complex processes to support further research and drug development.

The Role of Membrane Receptors: PGRMC1

A key mediator of the non-genomic actions of progestins is the Progesterone Receptor Membrane Component 1 (PGRMC1).[3][4] Unlike the classical nuclear progesterone receptor, PGRMC1 is a membrane-associated protein that has been shown to be a critical component in progestin-induced cell proliferation, particularly in breast cancer models.[3][4] Studies indicate that norethisterone (NET), the active form of NETA, in combination with estradiol (E2), can promote the proliferation of breast cancer cells that overexpress PGRMC1.[3] This suggests that PGRMC1 may be a key therapeutic target for understanding and potentially mitigating some of the risks associated with hormone replacement therapies.

Key Non-Genomic Signaling Pathways of Norethisterone

Research has identified that NETA, particularly in conjunction with estradiol, can rapidly activate key intracellular signaling cascades that are central to cell proliferation and survival. The primary pathways implicated are the PI3K-Akt and MAPK-ERK pathways.

The PI3K-Akt Pathway

The Phosphatidylinositol-3-Kinase (PI3K)-Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Evidence strongly suggests that the combination of estradiol and norethisterone (NET) activates this pathway through PGRMC1 in breast cancer cells.[3][5] This activation involves the phosphorylation of PGRMC1 at the Serine 181 residue, a process that appears to be dependent on Casein Kinase 2 (CK2).[3] Activated PGRMC1 then leads to the activation of the PI3K-Akt pathway, which in turn promotes cell cycle regulation and proliferation.[3][5]

Signaling Pathway: NETA-PGRMC1 Mediated PI3K-Akt Activation

References

- 1. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. E2 + norethisterone promotes the PI3K-AKT pathway via PGRMC1 to induce breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MicroRNA-181a suppresses norethisterone-promoted tumorigenesis of breast epithelial MCF10A cells through the PGRMC1/EGFR–PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E2 + norethisterone promotes the PI3K–AKT pathway via PGRMC1 to induce breast cancer cell proliferation | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the In Vivo Metabolic Conversion of Norethisterone Acetate to Ethinyl Estradiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of norethisterone acetate (NETA) to the potent estrogen, ethinyl estradiol (EE). The document details the underlying biochemical pathways, summarizes quantitative data from key in vivo studies, and outlines the experimental protocols used to elucidate this metabolic process.

Introduction

Norethisterone acetate (NETA) is a widely used synthetic progestogen in oral contraceptives and hormone replacement therapies. Upon oral administration, NETA is rapidly and completely deacetylated to its active metabolite, norethisterone (NET).[1][2] A small but clinically relevant fraction of NET undergoes further metabolism via aromatization to form ethinyl estradiol (EE), a potent synthetic estrogen.[1][2][3] Understanding the extent and mechanism of this conversion is critical for evaluating the overall pharmacological profile and potential estrogenic effects of NETA-containing medications.

The Metabolic Pathway: From NETA to Ethinyl Estradiol

The conversion of NETA to EE is a two-step process. The initial and major metabolic step is the hydrolysis of the acetate group, followed by the aromatization of the A-ring of the steroid nucleus.

-

Deacetylation: NETA is a prodrug of norethisterone (NET). After oral administration, it undergoes rapid and extensive first-pass metabolism, primarily in the liver, where esterases hydrolyze the acetate ester to form NET.[1][2]

-

Aromatization: A minor fraction of the resulting NET is then converted to EE. This reaction is catalyzed by the cytochrome P450 enzyme complex, specifically aromatase.[3][4] The process involves the oxidation and subsequent removal of the C19 methyl group and aromatization of the A-ring.[4] This conversion is not limited to the liver; studies suggest that it can also occur in peripheral tissues.[5]

Quantitative Analysis of In Vivo Conversion

The extent of NETA's conversion to EE has been quantified in several clinical studies. The conversion ratio, while relatively low, can lead to physiologically significant concentrations of EE, particularly at higher NETA doses.

Table 1: In Vivo Conversion of Norethisterone Acetate (NETA) and Norethisterone (NET) to Ethinyl Estradiol (EE)

| Population | Compound Administered | Dose(s) | Conversion Ratio (%) | Equivalent EE Dose per mg of Progestogen | Reference |

| Postmenopausal Women | NETA | 5 mg | 0.7 ± 0.2% | ~6 µg | [6] |

| NETA | 10 mg | 1.0 ± 0.4% | ~6 µg | [6] | |

| NET | 5 mg | 0.4 ± 0.4% | ~4 µg | [6] | |

| Premenopausal Women | NETA | 10, 20, & 40 mg | 0.20 - 0.33% | Not Reported | [3][7] |

| Perimenopausal Women | NET | Isotope Infusion | 2.26 - 2.34% (blood) | Not Applicable | [8] |

| 0.38 - 2.27% (urine) | Not Applicable | [8] |

Table 2: Serum Concentrations of Ethinyl Estradiol (EE) Following NETA Administration

| Population | NETA Dose(s) | Mean Maximum EE Serum Concentration (pg/mL) | Reference |

| Premenopausal Women | 10 mg | 58 | [7] |

| 20 mg | 178 | [7] | |

| 40 mg | 231 | [7] | |

| Postmenopausal Women | 1 mg (continuous) | 18.1 ± 13.5 | [5] |

Experimental Protocols

The investigation of NETA's metabolism involves a combination of in vivo human studies, in vitro enzymatic assays, and sophisticated analytical techniques.

These studies are essential for determining the rate and extent of conversion in a physiological setting.

Protocol: Single and Multiple Dose Pharmacokinetic Study in Women [6][7]

-

Subject Recruitment: Healthy female volunteers (e.g., pre- or postmenopausal women) are recruited. Inclusion/exclusion criteria are established, and informed consent is obtained.

-

Study Design: A crossover or parallel-group design is implemented. For crossover studies, a washout period of at least two weeks is required between treatments.

-

Drug Administration: Subjects receive single or multiple oral doses of NETA or NET.

-

Blood Sampling: Venous blood samples are collected at predetermined time points (e.g., pre-dose, and at 1, 2, 4, 8, 12, 24 hours post-dose).

-

Sample Processing: Blood is centrifuged to separate serum or plasma, which is then stored at -20°C or lower until analysis.

-

Bioanalysis: Concentrations of NET and EE are quantified using validated analytical methods such as GC-MS or LC-MS/MS.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (e.g., Cmax, AUC) are calculated, and the conversion ratio is determined.

References

- 1. Norethindrone Acetate and Ethinyl Estradiol Tablets USP, 1.5 mg/0.03 mg [dailymed.nlm.nih.gov]

- 2. DailyMed - LARIN 1.5/30- norethindrone acetate/ethinyl estradiol kit [dailymed.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aromatization of norethindrone to ethinyl estradiol by human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of ethinylestradiol in postmenopausal women during continuous treatment with a combination of estradiol, estriol and norethisterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo conversion of norethisterone and norethisterone acetate to ethinyl etradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of ethinyl estradiol in women during treatment with norethindrone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo conversion of norethisterone to ethynyloestradiol in perimenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Distribution of Ethinyl Estradiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental processes governing the cellular uptake and distribution of ethinyl estradiol (EE), a synthetic estrogen widely used in oral contraceptives and hormone replacement therapy. Understanding these core mechanisms is crucial for optimizing drug delivery, predicting efficacy, and mitigating off-target effects. This document details the experimental protocols used to investigate these phenomena, presents key quantitative data, and illustrates the associated molecular pathways.

Cellular Uptake of Ethinyl Estradiol

The entry of ethinyl estradiol into target cells is a critical first step in its mechanism of action. As a lipophilic steroid hormone, it is widely accepted that EE can traverse the plasma membrane via passive diffusion. However, the potential involvement of carrier-mediated transport cannot be entirely ruled out, especially in specific cell types or under certain physiological conditions.

Passive Diffusion

The primary mechanism for ethinyl estradiol's entry into cells is believed to be passive diffusion across the lipid bilayer of the plasma membrane.[1] This process is driven by the concentration gradient of the unbound hormone.

Potential for Carrier-Mediated Transport

While passive diffusion is a key mechanism, the transport of other steroid hormones can be facilitated by membrane transporters. Further research is needed to definitively characterize the role of transporters in EE uptake.

Intracellular Distribution and Receptor Binding

Once inside the cell, ethinyl estradiol is distributed among various subcellular compartments, where it interacts with specific binding proteins, most notably the nuclear estrogen receptors.

Cytosolic and Nuclear Localization

Following its entry into the cell, ethinyl estradiol diffuses through the cytoplasm and enters the nucleus.[2]

Binding to Estrogen Receptors (ER)

The primary intracellular targets of ethinyl estradiol are the estrogen receptors, ERα and ERβ, which are ligand-activated transcription factors.[3] EE binds to these receptors with high affinity, in some cases even greater than the endogenous estrogen, 17β-estradiol.[2] The binding of EE to ER induces a conformational change in the receptor, leading to its dimerization.[4]

Nuclear Translocation and DNA Binding

The ethinyl estradiol-ER complex translocates to the nucleus (for any remaining cytosolic receptors) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[5] This interaction initiates the process of gene transcription.

Quantitative Data on Receptor Binding and Cellular Uptake

The following tables summarize key quantitative parameters related to the binding of ethinyl estradiol and its derivatives to estrogen receptors and their uptake into cells.

Table 1: Binding Affinities of Ethinyl Estradiol and Related Compounds to Estrogen Receptors

| Compound | Receptor | Assay Type | Kd / Ki (nM) | Cell/Tissue Source | Reference |

| Ethinylestradiol | Estrogen Receptor | Competitive Binding | 0.75 (Ki) | Human Fallopian Tube | [2] |

| [131I]EITE (EE derivative) | Estrogen Receptor | Saturation Binding | 36.47 ± 6.82 (Kd) | MCF-7 cells | [6] |

| [131I]MITE (EE derivative) | Estrogen Receptor | Saturation Binding | 61.83 ± 13.95 (Kd) | MCF-7 cells | [6] |

| 17β-Estradiol | ERα (ER66) | Saturation Binding | 0.06881 (Kd) | Cell-free expression | [7] |

| 17β-Estradiol | ERα (ER46) | Saturation Binding | 0.06072 (Kd) | Cell-free expression | [7] |

Table 2: Cellular Uptake of Radiolabeled Ethinyl Estradiol Derivatives

| Radiotracer | Cell Line | Incubation Time (min) | Cellular Uptake (% of added dose) | Reference |

| [131I]EITE | MCF-7 (ER+) | 30 | 11.75 ± 0.46 | [6] |

| [131I]EITE | MDA-MB-231 (ER-) | 30 | 1.95 ± 0.10 | [6] |

| [131I]MITE | MCF-7 (ER+) | 30 | 15.16 ± 0.46 | [6] |

| [131I]MITE | MDA-MB-231 (ER-) | 30 | 5.03 ± 0.05 | [6] |

| 131I-estradiol | T-47D (ER+) | 60 | 44.34 ± 5.93 | [8] |

| 131I-estradiol | MCF-7 (ER+) | 60 | 17.27 ± 1.71 | [8] |

Metabolism and Efflux of Ethinyl Estradiol

The intracellular concentration and activity of ethinyl estradiol are tightly regulated by metabolic enzymes and efflux transporters.

Intracellular Metabolism

Ethinyl estradiol undergoes phase I and phase II metabolism, primarily in the liver, but also in other target tissues. Phase I reactions involve hydroxylation catalyzed by cytochrome P450 enzymes. Phase II reactions involve conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation) to form more water-soluble metabolites.[1]

Efflux of Metabolites

The hydrophilic glucuronide and sulfate conjugates of ethinyl estradiol are actively transported out of the cell by members of the ATP-binding cassette (ABC) transporter superfamily, including Multidrug Resistance-Associated Protein 2 (MRP2), MRP3, and Breast Cancer Resistance Protein (BCRP).[1][9]

Table 3: Kinetic Parameters for the Transport of Ethinyl Estradiol Metabolites

| Transporter | Substrate | Km (µM) | Reference |

| MRP2 | Ethinylestradiol-3-O-glucuronide (EE-G) | 35.1 ± 3.5 | [9] |

| MRP3 | Ethinylestradiol-3-O-glucuronide (EE-G) | 9.2 ± 2.3 | [9] |

| MRP2 | Estrone-3-glucuronide | 790 | [10] |

| MRP2 | Estradiol-3-glucuronide | 180 | [10] |

Signaling Pathways Activated by Ethinyl Estradiol

Ethinyl estradiol exerts its biological effects through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the direct regulation of gene expression by the ethinyl estradiol-ER complex as described in Section 2. This leads to the synthesis of new proteins that mediate the physiological effects of estrogen.[4]

Non-Genomic Signaling Pathways

Ethinyl estradiol can also initiate rapid signaling events that do not directly involve gene transcription. These non-genomic pathways are often mediated by a subpopulation of estrogen receptors located at the plasma membrane or within the cytoplasm, including the G protein-coupled estrogen receptor (GPER).[11][12] Activation of these receptors can lead to the rapid activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and distribution of ethinyl estradiol.